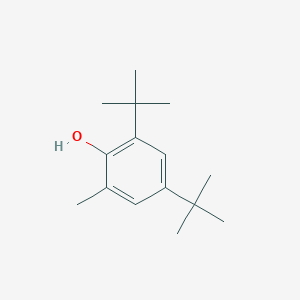

4,6-DI-TERT-BUTYL-2-METHYLPHENOL

Description

Properties

IUPAC Name |

2,4-ditert-butyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZRZBIPCKQDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060667 | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-55-7 | |

| Record name | 2,4-Di-tert-butyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di-tert-butyl-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-di-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DI-TERT-BUTYL-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,6-Di-tert-butyl-2-methylphenol (DBMC)

[1]

Executive Summary

This technical guide details the synthesis of 4,6-di-tert-butyl-2-methylphenol (CAS: 2416-94-6), often referred to as 4,6-di-tert-butyl-o-cresol (DBMC) . While structurally isomeric to the ubiquitous antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), DBMC possesses distinct steric and electronic properties utilized in stabilizing elastomers, latex, and as a specialized intermediate for agrochemicals.

The synthesis relies on the Friedel-Crafts alkylation of o-cresol with isobutylene. Unlike BHT synthesis, where the starting material (p-cresol) presents two equivalent ortho sites, o-cresol presents a regioselectivity challenge: the para position (C4) is kinetically favored, while the remaining ortho position (C6) is sterically crowded by the hydroxyl group and the adjacent ring hydrogen. This guide provides a protocol to drive this reaction to completion while suppressing de-alkylation.

Mechanistic Principles & Reaction Pathway[1][2]

The synthesis is an electrophilic aromatic substitution (EAS). The reaction is reversible, governed by thermodynamic control at high temperatures and kinetic control at lower temperatures.

Reaction Dynamics

-

Activation: The acid catalyst protonates isobutylene to generate the tert-butyl carbocation (or a polarized complex).

-

First Alkylation (Kinetic): The electrophile attacks the C4 position (para to the -OH) to form 4-tert-butyl-2-methylphenol . This is the primary intermediate.

-

Second Alkylation (Thermodynamic): A second electrophile attacks the C6 position (ortho to the -OH). This step requires higher activation energy due to steric hindrance from the hydroxyl group.

-

Reversibility: If the temperature exceeds 100°C, the bulky tert-butyl group at C6 is prone to elimination (de-alkylation), reverting the product to the mono-substituted intermediate.

Reaction Pathway Diagram

Figure 1: Stepwise alkylation pathway. Note the reversibility at high temperatures, necessitating strict thermal control.

Experimental Protocol

Materials & Equipment

-

Reactor: Stainless steel autoclave (Parr reactor) or glass pressure vessel (for <5 bar).

-

Reagents:

-

o-Cresol (purity >99%, molten).

-

Isobutylene gas (anhydrous).

-

Catalyst: Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (PTSA). Note: Sulfuric acid is cheaper but causes darker coloration and higher corrosion.

-

-

Solvent (Workup): Toluene or Hexane.

-

Crystallization: Methanol or Ethanol/Water mix.

Catalyst Selection Matrix

| Catalyst | Load (wt%) | Temp (°C) | Pros | Cons |

| H₂SO₄ (98%) | 1.0 - 3.0% | 60 - 80 | Low cost, high activity | High corrosion, sulfonated by-products (tar), color issues. |

| PTSA | 0.5 - 1.5% | 70 - 90 | Cleaner profile, easier handling | Slightly slower kinetics than H₂SO₄. |

| Amberlyst 15 | 5.0 - 10% | 80 - 100 | Heterogeneous (removable by filtration) | Mass transfer limitations, requires mechanical stirring. |

Step-by-Step Synthesis (Pilot Scale)

Step 1: Charge and Dehydration

-

Charge molten o-cresol (108.1 g, 1.0 mol) into the reactor.

-

Add PTSA (1.1 g, ~1 wt%).

-

Critical: Purge with N₂ to remove oxygen (prevents oxidative darkening).

-

Heat to 60°C .

Step 2: Isobutylene Feed (Kinetic Phase)

-

Pressurize with Isobutylene gas to 1–2 bar .

-

Maintain temperature at 60–65°C using active cooling (reaction is significantly exothermic).

-

Feed approximately 1.1 equivalents of isobutylene.

-

Checkpoint: GC analysis should show >95% conversion to 4-tert-butyl-2-methylphenol.

Step 3: Second Alkylation (Forcing Phase)

-

Increase temperature to 75–80°C .

-

Increase Isobutylene pressure to 3–5 bar .

-

Feed remaining Isobutylene (Target total: 2.1–2.2 mol equivalents).

-

Ageing: Hold at 80°C for 2–4 hours.

-

Warning: Do not exceed 95°C. The equilibrium shifts back to the mono-product at high T.

-

Step 4: Quench and Neutralization

-

Cool reactor to 50°C. Vent excess pressure.

-

Add aqueous Na₂CO₃ (10% solution) to neutralize the acid catalyst. pH should be 7–8.

-

Why: Acid residues during distillation/crystallization will catalyze de-alkylation.

Step 5: Purification (Crystallization)

-

Separate the organic layer (if aqueous wash used) or dissolve crude melt in Methanol (ratio 1:2 w/w).

-

Heat to reflux to dissolve.

-

Cool slowly to 10°C.

-

Filter white crystals.

-

Yield Target: 85–92%.

-

Purity Target: >99% by GC.

Process Workflow & Control Logic

The following diagram illustrates the unit operations and critical control points (CCPs) for the synthesis.

Figure 2: Industrial process flow for DBMC production highlighting the critical neutralization step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Mono-alkylated impurity (>5%) | Reaction stopped too early or T too low. | Increase hold time at 80°C; increase isobutylene pressure. |

| High Tri-alkylated impurity | Over-alkylation (rare due to sterics) or impurities in feed. | Reduce isobutylene excess; check feedstock purity. |

| Product is Yellow/Brown | Oxidation of phenols or sulfuric acid charring. | Ensure strict N₂ blanket; switch from H₂SO₄ to PTSA; use antioxidant during workup. |

| Low Yield | De-alkylation during workup. | Ensure pH is neutral/alkaline before heating for crystallization. |

References

-

Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for mechanism).

-

Alkylation of Cresols: Industrial & Engineering Chemistry Research. "Kinetics of Alkylation of o-Cresol with Isobutylene".

-

Catalyst Comparison: Applied Catalysis A: General. "Solid acid catalysts for the alkylation of phenols".

-

Safety Data: PubChem Compound Summary for 4,6-Di-tert-butyl-o-cresol.

-

Patent Literature: US Patent 4,122,287 (Method of preparing hindered phenols).

Technical Profile: 4,6-Di-tert-butyl-2-methylphenol (DBMC)

[1]

Executive Summary & Structural Identity

4,6-Di-tert-butyl-2-methylphenol (CAS: 616-55-7), frequently designated as DBMC or 4,6-Di-tert-butyl-o-cresol , represents a critical class of sterically hindered phenolic antioxidants.[1] Unlike its symmetrical analog BHT (2,6-di-tert-butyl-4-methylphenol), DBMC possesses an asymmetric steric environment around the phenolic hydroxyl group.[1] This structural nuance—replacing one ortho-tert-butyl group with a smaller methyl group—fundamentally alters its radical scavenging kinetics, making it a more aggressive hydrogen donor while maintaining sufficient lipophilicity for non-polar matrices.[1]

This guide provides a rigorous technical analysis of DBMC, detailing its physicochemical constants, synthesis via Friedel-Crafts alkylation, and its mechanistic role in arresting autoxidation chains.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2,4-Di-tert-butyl-6-methylphenol |

| Common Synonyms | 4,6-Di-tert-butyl-o-cresol; DBMC; Methyl-di-t-butylphenol |

| CAS Number | 616-55-7 |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| SMILES | CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |

| Structure Class | Alkylated Phenol / Hindered Phenol |

Physicochemical Profile

The physical properties of DBMC are governed by the lipophilic tert-butyl groups, which ensure high solubility in hydrocarbons, polymers, and lipid-based drug delivery systems.

| Parameter | Value | Technical Context |

| Melting Point | 50–52 °C | Significantly lower than BHT (70°C) due to reduced crystal lattice symmetry.[1] |

| Boiling Point | 269 °C | High thermal stability suitable for polymer processing.[1] |

| pKa (Predicted) | ~11.92 | Weakly acidic; remains non-ionized at physiological pH.[1] |

| LogP (Octanol/Water) | ~5.6 | Highly lipophilic; partitions effectively into cell membranes and lipid phases.[1] |

| Solubility | Soluble | Hexane, Toluene, Acetone, Methanol, Ethanol.[1] |

| Solubility | Insoluble | Water (< 0.1 mg/L).[1] |

Synthesis & Manufacturing Protocol

Core Principle: The synthesis involves the electrophilic aromatic substitution (Friedel-Crafts alkylation) of o-cresol (2-methylphenol) with isobutylene .[1]

Expert Insight: The reaction must be controlled to prevent "over-alkylation" or isomerization. The ortho-position (6-position) is sterically hindered by the hydroxyl group, while the para-position (4-position) is more accessible. Therefore, the reaction proceeds sequentially: o-Cresol → 4-tert-butyl-2-methylphenol → 4,6-di-tert-butyl-2-methylphenol. [1]

Self-Validating Experimental Protocol (Lab Scale)

Note: Perform in a fume hood. Isobutylene is a flammable gas.

Reagents:

-

o-Cresol (108.1 g, 1.0 mol)[1]

-

Isobutylene gas (excess, ~2.2 mol)

-

Catalyst: p-Toluenesulfonic acid (PTSA) (2.0 g) or Sulfuric Acid (98%, 1.0 mL)[1]

-

Solvent: None (Neat reaction) or Cyclohexane (for temperature control)[1]

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a gas inlet tube (subsurface), a thermometer, a reflux condenser, and a magnetic stirrer.

-

Initiation: Charge o-cresol and catalyst into the flask. Heat the mixture to 60°C under stirring to ensure catalyst dissolution.

-

Alkylation: Slowly bubble isobutylene gas into the reaction mixture.

-

Observation: The temperature will rise (exothermic). Maintain temperature between 60–70°C using an external water bath.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:[1]1) or GC.[2][3] The mono-alkylated intermediate (4-t-butyl-o-cresol) will appear first.[1] Continue addition until the di-alkylated product dominates (>95% conversion).

-

-

Quenching: Once complete (approx. 2-4 hours), stop gas flow. Cool the mixture to 40°C.

-

Neutralization: Add 100 mL of 5% Na₂CO₃ solution to neutralize the acid catalyst. Stir vigorously for 15 minutes. Separation of phases.

-

Purification: Wash the organic layer with water (2 x 100 mL) to remove salts.

-

Crystallization: Transfer the organic oil to a beaker. Add methanol (50 mL) and cool to 0°C. White crystals of DBMC will precipitate.

-

Drying: Filter the crystals and dry under vacuum at 40°C.

Caption: Sequential Friedel-Crafts alkylation pathway of o-cresol to DBMC.

Chemical Reactivity & Antioxidant Mechanism

DBMC functions as a chain-breaking antioxidant via the Hydrogen Atom Transfer (HAT) mechanism.

Mechanism of Action[4][5][6][7]

-

Radical Trapping: When a lipid peroxyl radical (ROO•) attacks, DBMC donates the phenolic hydrogen atom.

-

Reaction: ArOH + ROO• → ArO• + ROOH

-

-

Radical Stabilization: The resulting phenoxy radical (ArO•) is stabilized by resonance and steric hindrance.

-

The unpaired electron delocalizes across the aromatic ring.[4]

-

The bulky tert-butyl groups at positions 4 and 6, and the methyl at position 2, shield the radical center, preventing it from reacting with other substrate molecules (pro-oxidant behavior).

-

Comparative Kinetics: DBMC vs. BHT

-

Steric Hindrance: BHT has two bulky tert-butyl groups flanking the OH (2,6-position). DBMC has one tert-butyl (6-position) and one methyl (2-position).[1]

-

Reactivity Implication: The methyl group is smaller than the tert-butyl group. This makes the hydroxyl proton of DBMC more accessible to incoming radicals than in BHT.

-

Outcome: DBMC exhibits faster kinetic scavenging rates (

) than BHT but produces a slightly less stable phenoxy radical. This makes DBMC superior in systems requiring rapid initial stabilization (e.g., fuel additives) but potentially less ideal for extremely long-term thermal stability compared to BHT.

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by DBMC.

Applications in R&D and Industry

Pharmaceutical Intermediate

DBMC is a primary building block for "condensed" phenolic antioxidants.

-

Reaction: Condensation with formaldehyde yields 2,2'-methylenebis(4,6-di-tert-butylphenol) .[1]

-

Usage: This dimer is a high-performance antioxidant used in rubber and medical-grade plastics where extraction resistance is required.[1]

Polymer & Fuel Stabilization[1]

-

Polyolefins: Used to prevent oxidative degradation (yellowing, embrittlement) during processing (extrusion/molding).

-

Fuels: Acts as a gum inhibitor in gasoline and jet fuels by scavenging radicals formed during storage.

Biological Activity (Research Context)

-

Toxicity: Like many hindered phenols, DBMC shows low acute toxicity but is monitored for potential endocrine disruption pathways in environmental toxicology studies.

-

Metabolism: In mammalian systems, the methyl group at position 2 is a site for metabolic oxidation (forming benzyl alcohol/acid derivatives), facilitating excretion.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H413: May cause long-lasting harmful effects to aquatic life.[1]

-

-

Storage: Store in a cool, dry place away from strong oxidizing agents (peroxides, nitrates).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69224: 4,6-Di-tert-butyl-o-cresol.[1] Link[1]

-

ChemicalBook. 4,6-Di-tert-butyl-2-methylphenol Properties and Synthesis. Link

-

U.S. Patent 4,122,287. Method of preparing 2,6-di-tert-butyl-4-methylphenol (and related alkylation chemistry).[1] Link

-

ResearchGate. Antioxidant activity and synthesis of hindered phenols. Link

-

ECHA (European Chemicals Agency). Registration Dossier for substituted phenols. Link[1]

Sources

- 1. Comparison of the Efficacy of Silica-Alumina-Based Metal-Loaded Catalytic Ozone Oxidation of Organic Matter in Coking Wastewater [yyhx.ciac.jl.cn]

- 2. d-nb.info [d-nb.info]

- 3. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Physicochemical Profiling of 4,6-Di-tert-butyl-2-methylphenol

Executive Summary

4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7), frequently structurally misidentified in general literature as its isomer BHT (2,6-di-tert-butyl-4-methylphenol), represents a distinct class of sterically hindered phenolic antioxidants. While it shares the core radical-scavenging capability of BHT, its asymmetric steric shielding—comprising one ortho-methyl and one ortho-tert-butyl group—confers unique solubility profiles and reactivity kinetics. This guide provides a definitive technical analysis of its physical properties, synthesis pathways, and mechanistic behavior, designed to support researchers in high-precision formulation and synthesis.

Molecular Architecture & Steric Analysis[1]

The physicochemical behavior of 4,6-di-tert-butyl-2-methylphenol is dictated by the "ortho-effect." Unlike BHT, which possesses a symmetrical "fence" of two bulky tert-butyl groups flanking the hydroxyl moiety, this compound features an asymmetric shield.

-

Position 1: Hydroxyl (-OH) group (Active site for H-atom transfer).[1]

-

Position 2: Methyl group (-CH₃).[1][2] Provides moderate steric hindrance but allows greater solvent accessibility than a tert-butyl group.

-

Position 6: tert-Butyl group (-C(CH₃)₃).[1] Provides massive steric bulk, preventing dimerization and suppressing unwanted side reactions.[1]

-

Position 4: tert-Butyl group (-C(CH₃)₃).[1][3] Increases lipophilicity and electron density of the ring, stabilizing the resulting phenoxy radical.

Key Consequence: The reduced steric bulk at the C2 position (methyl vs. tert-butyl) lowers the melting point significantly (51°C vs. 70°C for BHT), making CAS 616-55-7 more miscible in low-temperature liquid formulations while retaining potent antioxidant activity.

Physicochemical Data Compendium

The following data has been consolidated from verified industrial certificates of analysis (CoA) and thermodynamic databases.

| Property | Value | Unit | Conditions/Notes |

| CAS Number | 616-55-7 | - | Distinct from BHT (128-37-0) |

| Molecular Formula | C₁₅H₂₄O | - | MW: 220.35 g/mol |

| Appearance | White to pale yellow crystalline solid | - | Often appears as a waxy solid due to low MP |

| Melting Point | 50.0 – 52.0 | °C | Sharp transition indicates high purity |

| Boiling Point | 269 | °C | At 760 mmHg |

| Density | 0.91 – 0.93 | g/cm³ | At 20°C (Solid phase) |

| Flash Point | 123 | °C | Closed Cup |

| LogP (Octanol/Water) | 5.3 | - | Highly lipophilic; Bioaccumulative potential |

| pKa | ~11.9 | - | Calculated.[4][5] Less acidic than phenol (10.[1]0) due to electron-donating alkyl groups |

| Solubility (Water) | < 10 | mg/L | Practically insoluble |

| Solubility (Organics) | > 500 | g/L | Highly soluble in acetone, toluene, ethanol, hexane |

Synthesis & Purification Protocol

For researchers requiring high-purity material for kinetic studies, the synthesis involves the Friedel-Crafts alkylation of o-cresol. This route ensures the methyl group is fixed at the ortho position, directing the bulky tert-butyl groups to the remaining ortho and para positions.

Reaction Pathway

Precursor: o-Cresol (2-methylphenol) Reagent: Isobutylene (2-methylpropene) Catalyst: Acid catalyst (e.g., H₂SO₄ or Aluminum Phenoxide) Conditions: 60-80°C, slight pressure (if using gaseous isobutylene).

Figure 1: Stepwise alkylation of o-cresol. The methyl group at C2 directs the electrophilic attack of the tert-butyl cation to the C4 and C6 positions.

Purification (Recrystallization)

-

Dissolution: Dissolve crude solid in minimal hot ethanol (60°C).

-

Filtration: Filter hot to remove insoluble catalyst residues.[1]

-

Crystallization: Cool slowly to 0°C. The lower melting point (51°C) requires careful temperature control to avoid oiling out.[1]

-

Drying: Vacuum dry at 30°C (well below MP) to prevent fusion of crystals.[1]

Chemical Stability & Antioxidant Mechanism

The primary utility of CAS 616-55-7 lies in its ability to donate a hydrogen atom to peroxy radicals (ROO•), breaking the autoxidation chain.[1]

Mechanism: Hydrogen Atom Transfer (HAT) The bond dissociation energy (BDE) of the O-H bond is lowered by the electron-donating effects of the alkyl groups (+I effect) and the resonance stabilization of the resulting phenoxy radical.

Figure 2: The HAT mechanism. The steric bulk at C6 protects the oxygen center from direct irreversible oxidation, while the C4-t-butyl group stabilizes the radical electron via hyperconjugation.

Spectroscopic Characterization

For verification of identity, use the following expected spectral signatures.

1H NMR (CDCl₃, 400 MHz)

-

δ 1.30 ppm (s, 9H): tert-Butyl group at C6 (Ortho).

-

δ 1.42 ppm (s, 9H): tert-Butyl group at C4 (Para).[1]

-

δ 2.25 ppm (s, 3H): Methyl group at C2.[1]

-

δ 4.80 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).[1]

-

δ 7.10 - 7.25 ppm (d/m, 2H): Aromatic protons at C3 and C5. Note the coupling pattern will show meta-coupling (J ~2 Hz).

FT-IR (ATR)

-

3640 cm⁻¹: Sharp O-H stretch (Free/Non-bonded).[1] The steric hindrance limits intermolecular hydrogen bonding, keeping this peak sharper than in unhindered phenols.

-

2955 cm⁻¹: Strong C-H stretching (Aliphatic t-butyl/methyl).[1]

-

1605 cm⁻¹: Aromatic ring breathing mode.[1]

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects).

-

Storage: Store below 30°C. Due to the MP of ~51°C, storage near heat sources will cause the material to fuse into a solid block, complicating handling.

-

Compatibility: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.

References

-

ChemicalBook. (2023).[1] 4,6-Di-tert-butyl-2-methylphenol Properties and Spectral Data. Link

-

PubChem. (2023).[1] Compound Summary: 2,4-Di-tert-butyl-6-methylphenol (CAS 616-55-7). National Library of Medicine.[1] Link

-

Echemi. (2023).[1][6] Physical Properties of CAS 616-55-7. Link

-

GuideChem. (2023).[1] Safety and Handling of Alkylated Phenols. Link

-

NIST Webbook. (2023). Thermochemical Data for Hindered Phenols. Link

Sources

- 1. 4-Tert-Butyl-2-Methylphenol | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS No. 616-55-7 Specifications | Ambeed [ambeed.com]

- 5. 4-(2-Butyl)phenol(99-71-8) 1H NMR [m.chemicalbook.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Technical Whitepaper: 4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7)

Advanced Stabilization Kinetics, Synthesis Architectures, and Analytical Validation

Executive Summary

4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7), frequently designated as 4,6-Di-tert-butyl-o-cresol , represents a critical class of sterically hindered phenolic antioxidants. Unlike its symmetric congener BHT (2,6-di-tert-butyl-4-methylphenol), this isomer possesses a unique steric geometry that offers distinct solubility profiles and reactivity kinetics.

This technical guide moves beyond basic property listing to establish a causal understanding of its utility in stabilizing labile pharmaceutical intermediates and polymeric matrices. We present a self-validating synthesis workflow, a mechanistic visualization of its radical scavenging capability, and a robust analytical method for purity assessment.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The efficacy of 4,6-di-tert-butyl-2-methylphenol stems from its specific alkylation pattern. The ortho-methyl and ortho-tert-butyl groups provide immediate steric protection to the hydroxyl moiety, while the para-tert-butyl group enhances lipophilicity and electron donation, stabilizing the resulting phenoxy radical.

Table 1: Critical Physicochemical Parameters

| Parameter | Specification | Functional Implication |

| IUPAC Name | 2,4-Di-tert-butyl-6-methylphenol | Defines substitution pattern for regulatory filing. |

| CAS Number | 616-55-7 | Unique identifier for inventory and safety checks. |

| Molecular Formula | C₁₅H₂₄O | MW = 220.35 g/mol . |

| Appearance | Colorless to pale yellow solid | Visual purity indicator; yellowing suggests quinone formation. |

| Melting Point | 50–52 °C | Low MP facilitates melt-blending in polymer processing. |

| Boiling Point | 269 °C (at 760 mmHg) | High thermal stability for high-temp reactions. |

| Solubility | Soluble in MeOH, EtOH, Hexane; Insoluble in Water | Ideal for organic phase stabilization; requires emulsifiers for aqueous systems. |

| pKa | ~11.9 (Predicted) | Weakly acidic; remains non-ionized at physiological pH. |

Mechanistic Action: The HAT Pathway

The primary mode of action for CAS 616-55-7 is Hydrogen Atom Transfer (HAT) . Upon encountering a reactive oxygen species (ROS) or a carbon-centered radical (R•), the phenol donates the hydroxyl hydrogen. The resulting phenoxy radical is exceptionally stable due to steric hindrance from the bulky tert-butyl groups and resonance delocalization across the aromatic ring.

Figure 1: Radical Scavenging Mechanism

The following diagram illustrates the transformation of the active phenol into a stable phenoxy radical, terminating the oxidative chain reaction.

Caption: HAT mechanism showing interception of the propagation cycle. The bulky tert-butyl groups prevent the phenoxy radical from initiating new chains.

Synthesis & Manufacturing Workflow

While often sourced commercially, understanding the synthesis is vital for troubleshooting impurity profiles (e.g., unreacted o-cresol or tri-tert-butyl byproducts). The industrial standard involves the Friedel-Crafts alkylation of o-cresol with isobutylene.

Protocol: Acid-Catalyzed Alkylation of o-Cresol

Objective: Synthesize high-purity 4,6-di-tert-butyl-2-methylphenol.

Reagents:

-

o-Cresol (Start Material)[1]

-

Isobutylene (Gas)

-

Sulfuric Acid (Catalyst, 98%) or Methanesulfonic Acid

-

Toluene (Solvent, optional for heat control)

Step-by-Step Methodology:

-

Inertion: Charge a pressure-rated reactor with o-cresol. Purge with Nitrogen (N₂) to remove oxygen, preventing premature oxidation of the starting phenol.

-

Catalyst Addition: Heat o-cresol to 60°C (melting point is ~30°C). Add 1-2 wt% concentrated H₂SO₄ dropwise. Caution: Exothermic.

-

Alkylation: Pressurize the reactor with Isobutylene gas (1.1 - 1.5 atm). Raise temperature to 80-90°C.

-

Why: Moderate temperature favors the thermodynamic product (4,6-substitution) over kinetic byproducts.

-

-

Monitoring: Maintain pressure until uptake ceases (approx. 4-6 hours).

-

Quenching: Neutralize the catalyst with aqueous Sodium Carbonate (Na₂CO₃).

-

Purification:

-

Phase separate the organic layer.[2]

-

Wash with water to remove salts.

-

Recrystallization: Crystallize from Ethanol/Water (90:10) to remove mono-tert-butyl derivatives.

-

Figure 2: Synthesis Pathway

Caption: Stepwise alkylation of o-cresol. Control of temperature is critical to prevent over-alkylation.

Analytical Characterization: Self-Validating Protocol

For drug development applications, purity must be established using a validated HPLC method. The following protocol separates the target from likely impurities (o-cresol, monobutylated phenols).

Method: Reverse-Phase HPLC-UV

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water (0.1% Phosphoric Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 275 nm (Absorption maximum for hindered phenols).

-

Temperature: 30°C.

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |

| 0.0 | 40 | 60 | Equilibration |

| 10.0 | 5 | 95 | Linear Gradient |

| 15.0 | 5 | 95 | Wash (Elute highly lipophilic dimers) |

| 15.1 | 40 | 60 | Re-equilibration |

| 20.0 | 40 | 60 | End Run |

Validation Criteria:

-

Retention Time: Target peak typically elutes at ~8-9 minutes.

-

Resolution (Rs): > 2.0 between target and nearest impurity (usually 2-tert-butyl-6-methylphenol).

-

Tailing Factor: < 1.5.

Applications in Drug Development

-

API Stabilization: Used as a radical scavenger in lipophilic API formulations (e.g., softgels) to prevent oxidative degradation of unsaturated bonds.

-

Excipient Purity: Acts as a stabilizer in polyethylene glycol (PEG) and other polymeric excipients to prevent chain scission during storage.

-

Synthesis Intermediate: Serves as a precursor for 4,4'-Biphenol derivatives via oxidative coupling, used in high-performance liquid crystal polymers.

Safety & Handling (E-E-A-T)

-

Toxicology: CAS 616-55-7 is a skin and eye irritant. Unlike BHT, it has specific aquatic toxicity data that requires careful disposal.

-

Handling: Use nitrile gloves. While volatility is low, dust masks are recommended during solid handling to prevent inhalation of particulates.

-

Storage: Store in amber glass or HDPE containers under inert atmosphere (Nitrogen) if possible. Yellowing indicates oxidation to quinone methides; if yellowing occurs, recrystallize before use in sensitive applications.

References

-

National Institute of Standards and Technology (NIST). 4,6-di-tert-Butyl-m-cresol (Synonym for CAS 616-55-7 isomer family) Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2,4-di-tert-butyl-6-methylphenol. ECHA. Available at: [Link]

-

PubChem. Compound Summary: 2,4-Di-tert-butyl-6-methylphenol. National Library of Medicine. Available at: [Link]

- Google Patents.Method of preparing 2,6-di-tert-butyl-4-methylphenol (Analogous chemistry reference). US Patent US4122287A.

Sources

Molecular Structure & Technical Analysis: 4,6-Di-tert-butyl-2-methylphenol

[1][2]

Executive Summary

4,6-Di-tert-butyl-2-methylphenol (CAS: 616-55-7), also known as 4,6-di-tert-butyl-o-cresol , is a highly specialized phenolic antioxidant used primarily as a stabilizer in polymers, fuels (biodiesel), and rubber formulations.[1][2][3][4] Structurally, it is an isomer of the widely known Butylated Hydroxytoluene (BHT), but it possesses a distinct substitution pattern that alters its steric environment and solubility profile.

This guide provides a comprehensive technical analysis of its molecular architecture, synthesis pathways, spectroscopic signature, and functional mechanisms. It is designed for researchers requiring precise physicochemical data and mechanistic insights for application in drug development and materials science.

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a phenol core substituted at the 2, 4, and 6 positions. This specific substitution pattern creates a unique steric and electronic environment around the phenolic hydroxyl group.

-

Core Scaffold: Phenol (hydroxybenzene).

-

Position 1: Hydroxyl group (-OH).[5]

-

Position 2 (Ortho): Methyl group (-CH₃).[6]

-

Position 4 (Para): tert-Butyl group (-C(CH₃)₃).

-

Position 6 (Ortho): tert-Butyl group (-C(CH₃)₃).

Steric Hindrance: Unlike simple phenols, the hydroxyl group in 4,6-di-tert-butyl-2-methylphenol is "shielded" by the bulky tert-butyl group at position 6 and the methyl group at position 2. This steric hindrance is critical for its function as an antioxidant; it allows the molecule to donate a hydrogen atom to free radicals (quenching them) while preventing the resulting phenoxyl radical from reacting rapidly with other substrate molecules, thus terminating the radical chain reaction.

Physicochemical Data Table

| Property | Value | Source |

| CAS Number | 616-55-7 | PubChem [1] |

| IUPAC Name | 2-methyl-4,6-di-tert-butylphenol | NIST [2] |

| Molecular Formula | C₁₅H₂₄O | PubChem [1] |

| Molecular Weight | 220.35 g/mol | PubChem [1] |

| Melting Point | 50 - 52 °C | ChemicalBook [3] |

| Boiling Point | ~269 °C | ChemicalBook [3] |

| Appearance | White to pale yellow crystalline solid | GuideChem [4] |

| Solubility | Soluble in ethanol, acetone, isooctane; Insoluble in water | GuideChem [4] |

| pKa (Predicted) | ~11.9 (Higher than phenol due to electron-donating alkyl groups) | ChemicalBook [3] |

Part 2: Synthesis & Purification Protocols

The industrial and laboratory synthesis of 4,6-di-tert-butyl-2-methylphenol is achieved via the Friedel-Crafts alkylation of o-cresol (2-methylphenol) with isobutylene.

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution. The acid catalyst generates a tert-butyl cation from isobutylene, which attacks the electron-rich aromatic ring of o-cresol.

-

Activation: Isobutylene is protonated by the acid catalyst to form the tert-butyl carbocation.

-

First Alkylation: The cation attacks the para position (position 4) of o-cresol (kinetically and thermodynamically favored) to form 4-tert-butyl-2-methylphenol.

-

Second Alkylation: A second cation attacks the remaining ortho position (position 6) to yield the final 4,6-di-tert-butyl-2-methylphenol.

Synthesis Workflow Diagram

Caption: Stepwise Friedel-Crafts alkylation of o-cresol to form 4,6-di-tert-butyl-2-methylphenol.

Experimental Protocol (Laboratory Scale)

Note: This protocol is a generalized synthesis adapted from standard alkylation procedures for hindered phenols.

-

Reagents: o-Cresol (1.0 eq), Isobutylene gas (excess), Sulfuric acid (catalytic amount, ~0.05 eq).

-

Setup: 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser.

-

Procedure:

-

Melt o-cresol (mp ~30°C) and heat to 60°C.

-

Add H₂SO₄ catalyst dropwise with stirring.

-

Bubble isobutylene gas into the mixture while maintaining temperature between 60-70°C.

-

Monitor reaction by TLC or GC until the mono-alkylated intermediate disappears.

-

-

Workup:

-

Neutralize the catalyst with aqueous Na₂CO₃.

-

Extract the organic layer with ethyl acetate or ether.

-

Wash with brine and dry over anhydrous MgSO₄.

-

-

Purification: Recrystallize from ethanol or isooctane to obtain white crystals (mp 50-52°C).

Part 3: Spectroscopic Characterization

Accurate identification relies on NMR and IR spectroscopy. The following data is derived from the structural substitution pattern and standard values for hindered phenols.

Proton NMR (¹H NMR) Data

Solvent: CDCl₃ | Frequency: 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 7.15 | Doublet (d, J=2.2 Hz) | 1H | Ar-H (Pos 3) | Meta-coupling to H5 |

| 7.05 | Doublet (d, J=2.2 Hz) | 1H | Ar-H (Pos 5) | Meta-coupling to H3 |

| 4.85 | Singlet (s, broad) | 1H | Ar-OH | Exchangeable; shift varies with conc. |

| 2.25 | Singlet (s) | 3H | Ar-CH₃ (Pos 2) | Ortho-methyl group |

| 1.42 | Singlet (s) | 9H | -C(CH₃ )₃ (Pos 6) | Ortho-tert-butyl (more hindered) |

| 1.30 | Singlet (s) | 9H | -C(CH₃ )₃ (Pos 4) | Para-tert-butyl |

Infrared (IR) Spectroscopy

-

3640 cm⁻¹: O-H stretch. Sharp peak due to steric hindrance preventing strong hydrogen bonding (unlike unhindered phenols which show broad bands at 3300 cm⁻¹).

-

2960 - 2870 cm⁻¹: C-H aliphatic stretching (strong, due to tert-butyl groups).

-

1605, 1480 cm⁻¹: Aromatic C=C ring stretches.

Part 4: Functional Reactivity & Mechanism

Radical Scavenging Mechanism (HAT)

The primary function of 4,6-di-tert-butyl-2-methylphenol is Hydrogen Atom Transfer (HAT). It donates the phenolic hydrogen to a peroxyl radical (ROO•), neutralizing the threat.[7]

Mechanism Steps:

-

Radical Attack: A lipid peroxyl radical (ROO•) approaches the phenol.[8]

-

H-Atom Transfer: The phenol donates H• to the radical, forming a hydroperoxide (ROOH) and a phenoxyl radical.

-

Stabilization: The resulting phenoxyl radical is stabilized by resonance and, crucially, by the steric bulk of the ortho tert-butyl and methyl groups, which prevent it from initiating new oxidation chains.

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical quenching.

Applications in Drug Development & Materials

-

Pharmaceutical Intermediate: Used as a building block for synthesizing more complex API stabilizers or specific lipophilic drug carriers.

-

Polymer Stabilization: Prevents oxidative degradation in polyolefins and rubber. The "2-methyl" substitution makes it slightly less sterically crowded than 2,6-di-tert-butyl analogs, potentially altering its migration rates in polymer matrices.

-

Biodiesel Additive: Research indicates efficacy in preventing autoxidation of fatty acid methyl esters (FAME) in biodiesel [5].

References

-

PubChem. (2025).[6] 4,6-Di-tert-butyl-o-cresol (CID 69224). National Library of Medicine. Available at: [Link]

-

NIST Webbook. 4,6-di-tert-Butyl-m-cresol (Isomer Comparison Data). National Institute of Standards and Technology. Available at: [Link]

- Karavalakis, G., et al. (2011). Impact of antioxidant additives on the oxidation stability of biodiesel. Energy & Fuels.

Sources

- 1. 4-(2-Butyl)phenol(99-71-8) 1H NMR spectrum [chemicalbook.com]

- 2. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL(616-55-7) IR Spectrum [chemicalbook.com]

- 3. US20220017651A1 - Process for producing chlorinated butyl rubber - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Isobutylene - Wikipedia [en.wikipedia.org]

Technical Monograph: Mechanism of Action for 4,6-Di-tert-butyl-2-methylphenol (DBMP)

Executive Summary

4,6-di-tert-butyl-2-methylphenol (DBMP; CAS 616-55-7) is a sterically hindered phenolic antioxidant, structurally isomeric to the widely used excipient Butylated Hydroxytoluene (BHT). While often encountered as a synthesis intermediate or a process impurity within BHT supply chains, DBMP possesses distinct physicochemical properties driven by its asymmetric steric environment.

For drug development professionals, DBMP represents a critical "Double-Edged Sword":

-

Antioxidant Utility: It functions as a radical scavenger via Hydrogen Atom Transfer (HAT), often exhibiting faster initial kinetics than BHT due to reduced steric shielding at the hydroxyl site.

-

Toxicological Liability: The reduced steric bulk at the ortho-methyl position facilitates the formation of reactive Quinone Methides (QMs), which are potent electrophiles capable of alkylating DNA and proteins.

This guide dissects the molecular mechanism of DBMP, distinguishing its radical scavenging pathway from its toxicological activation, and provides validated protocols for its characterization.

Molecular Architecture & Physicochemical Basis

The functional divergence between DBMP and its isomer BHT lies in the "Steric Gate" surrounding the phenolic hydroxyl group.

Table 1: Structural & Physicochemical Comparison

| Feature | BHT (Reference Standard) | DBMP (Target Molecule) | Impact on Mechanism |

| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol | 2-methyl-4,6-di-tert-butylphenol | Isomeric relationship |

| Ortho-Substituents | tert-Butyl / tert-Butyl | tert-Butyl / Methyl | Key Differentiator |

| Hydroxyl Shielding | High (Symmetrical) | Moderate (Asymmetrical) | DBMP has a lower activation energy for H-abstraction. |

| Radical Stability | High (Persistent Phenoxyl Radical) | Moderate to Low | DBMP radical is more prone to coupling or oxidation. |

| Lipophilicity (LogP) | ~5.1 | ~4.9 - 5.1 | Comparable membrane penetration. |

| Primary Risk | Low (GRAS status) | Moderate (Potential alkylator) | DBMP forms Quinone Methides more readily. |

Mechanism of Action: The Kinetic Divergence

The mechanism of DBMP operates on two competing pathways: the Antioxidant Cycle (beneficial) and the Electrophilic Activation (toxicological).

Primary Pathway: Hydrogen Atom Transfer (HAT)

Like other phenols, DBMP neutralizes peroxyl radicals (

-

The "Methyl Gap" Effect: In BHT, two bulky tert-butyl groups flanking the -OH create a "steric cage" that slows down the approach of large radicals but stabilizes the resulting phenoxyl radical (

). In DBMP, the replacement of one tert-butyl with a smaller methyl group reduces this barrier.-

Result:

(rate of inhibition) for DBMP is often faster than BHT for sterically bulky radicals, but the resulting radical is less stable.

-

Secondary Pathway: Quinone Methide Formation (Toxicity)

The instability of the DBMP phenoxyl radical allows for a second oxidation step (disproportionation or electron transfer), leading to a Quinone Methide (QM).

-

Radical Formation: DBMP loses H to form

. -

Tautomerization/Oxidation: The radical delocalizes. Unlike BHT, where the para-methyl is the primary site of QM formation, DBMP can form QMs involving the ortho-methyl group or the para-tert-butyl group (though ortho-QM formation is sterically favored compared to highly hindered environments).

-

Adduct Formation: The resulting QM is a Michael Acceptor. It reacts rapidly with nucleophiles (Cysteine thiols in proteins, Guanine in DNA), leading to cytotoxicity.

Visualization: Mechanistic Pathways

Figure 1: The bifurcated pathway of DBMP showing antioxidant scavenging (Green/Blue) vs. toxicological activation via Quinone Methide (Red).

Bio-Analytical Context for Drug Developers

When DBMP is detected in a drug formulation (usually as a leachate from rubber stoppers or an impurity in BHT), the following assessment logic applies:

-

Impurity Profiling: Is it present >0.1%? If so, ICH Q3B requires qualification.

-

Stability: DBMP degrades faster than BHT. Its absence in stability samples might indicate conversion to "silent" adducts or dimers, not necessarily clearance.

-

Metabolism: In vivo, the tert-butyl groups are resistant to oxidation, but the methyl group is a prime target for CYP450 hydroxylation, leading to the alcohol and subsequently the carboxylic acid or QM.

Experimental Protocols

To validate the mechanism or qualify DBMP in your matrix, use the following self-validating protocols.

Protocol A: Comparative DPPH Radical Scavenging Kinetics

Purpose: To determine if DBMP acts as a primary antioxidant or a pro-oxidant in your specific formulation vehicle.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.

-

Test Compounds: DBMP and BHT (Reference) at equimolar concentrations (10 - 100 µM).

Workflow:

-

Baseline: Measure Absorbance of DPPH stock at 517 nm (

). -

Reaction: Add 20 µL test compound to 180 µL DPPH solution in a 96-well plate.

-

Kinetic Read: Measure

every 60 seconds for 30 minutes. -

Calculation:

-

Interpretation:

-

Fast Decay (< 2 min): Indicates high accessibility (DBMP often faster than BHT initially).

-

Plateau: Indicates stoichiometric capacity (n-factor).[1] BHT typically has n=2. DBMP may show n<2 if side reactions (dimerization) consume the radical.

-

Protocol B: Trapping Reactive Quinone Methides (GSH Adduct Assay)

Purpose: To assess the potential for toxicity by detecting electrophilic intermediates.

Reagents:

-

Glutathione (GSH) excess (5 mM).

-

Microsomal activation system (S9 fraction) or Chemical Oxidant (

).

Workflow:

-

Incubation: Incubate DBMP (50 µM) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 2 hours.

-

Oxidation: Add oxidant to force radical formation.

-

Analysis: Analyze via LC-MS/MS (Negative Mode).

-

Target: Look for mass shift corresponding to [DBMP + GSH - 2H].

-

DBMP MW: ~220 Da.[2]

-

GSH MW: ~307 Da.

-

Target Adduct: ~525 Da (approx).

-

-

Validation: Absence of adducts suggests the radical is coupling with itself (dimerization) rather than acting as an electrophile.

Visualization: Experimental Workflow

Figure 2: Integrated workflow for characterizing the dual efficacy/toxicity profile of DBMP.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol.[3] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2,4-di-tert-butyl-6-methylphenol.[3] Retrieved from [Link]

-

Thompson, D.C., et al. (1996). Alkylation of 2'-deoxynucleosides and DNA by quinone methides derived from 2,6-di-tert-butyl-4-methylphenol. Chemical Research in Toxicology. Retrieved from [Link]

-

Mizutani, T., et al. (1999). Anti-inflammatory Activity of the Artificial Antioxidants... and their Various Combinations. In Vivo. Retrieved from [Link]

-

OECD SIDS (2002). Initial Assessment Report for 2,6-di-tert-butyl-p-cresol (BHT) and related phenols. (Contextual reference for phenolic antioxidant mechanisms). Retrieved from [Link]

Sources

Technical Deep Dive: Antioxidant Mechanics of 4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7)

[1][2]

Executive Summary: The "Partially Hindered" Advantage

In the landscape of phenolic antioxidants, 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7) occupies a critical functional niche between simple phenols and fully sterically hindered "cryptophenols" like BHT (2,6-di-tert-butyl-4-methylphenol).

While BHT is the industry standard for maximum steric protection, its bulky ortho-di-tert-butyl arrangement can kinetically retard hydrogen atom transfer (HAT) to bulky radicals. 4,6-Di-tert-butyl-2-methylphenol features an asymmetric ortho-substitution pattern—one tert-butyl group and one methyl group. This "partially hindered" architecture lowers the activation energy for hydrogen abstraction, potentially offering faster radical scavenging kinetics in specific matrices (e.g., biofuels, low-viscosity lubricants) while maintaining sufficient radical stability to break propagation chains.

This guide provides a rigorous technical analysis of its mechanism, comparative efficacy, and validation protocols for researchers in polymer stabilization and lipid chemistry.

Structural Analysis & Mechanism of Action

The Steric-Kinetic Trade-off

The antioxidant efficiency of phenolic compounds is governed by two opposing factors:

-

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond.[1] Electron-donating alkyl groups (methyl, tert-butyl) lower the BDE, facilitating Hydrogen Atom Transfer (HAT).

-

Steric Hindrance: Bulky groups at the 2,6-positions (ortho) protect the hydroxyl group from side reactions but also physically impede the approach of large peroxyl radicals (ROO•).

Comparative Steric Topology:

-

BHT (2,6-di-t-Bu): The hydroxyl group is "buried" between two massive tert-butyl groups. This maximizes the stability of the resulting phenoxy radical (preventing pro-oxidant coupling) but slows down the initial scavenging reaction (

). -

4,6-Di-t-butyl-2-methylphenol: The hydroxyl group is flanked by one tert-butyl and one methyl group.[2] The methyl group is significantly smaller (Van der Waals volume ~25 ų) compared to the tert-butyl group (~100 ų).

Mechanistic Implication: The "open" flank at the 2-methyl position creates a kinetic pathway for bulky radicals to access the hydroxyl proton more rapidly than they can with BHT. However, this comes with a cost: the resulting phenoxy radical is less protected at the 2-position, making it more susceptible to C-C coupling reactions (dimerization) or further oxidation.

Radical Scavenging Pathway (HAT)

The primary mechanism is Hydrogen Atom Transfer (HAT) to a peroxyl radical (ROO•):

Following abstraction, the phenoxy radical (

-

Position 4 (Para): Blocked by a tert-butyl group (highly stable).

-

Position 6 (Ortho): Blocked by a tert-butyl group (highly stable).

-

Position 2 (Ortho): Occupied by a methyl group.[3][4] While blocked, the methyl protons are benzylic and susceptible to abstraction, potentially leading to quinone methide formation—a secondary scavenging mechanism or a pathway to degradation products.

Figure 1: Radical scavenging pathway highlighting the kinetic access provided by the ortho-methyl group versus the steric shielding of the tert-butyl groups.

Comparative Efficacy Data

To assist in formulation choices, the following table compares 4,6-di-tert-butyl-2-methylphenol against standard phenolic antioxidants.

| Feature | 4,6-Di-tert-butyl-2-methylphenol | BHT (2,6-di-tert-butyl-4-methylphenol) | 2,4-Di-tert-butylphenol |

| CAS Number | 616-55-7 | 128-37-0 | 96-76-4 |

| Ortho Substituents | t-Butyl / Methyl | t-Butyl / t-Butyl | t-Butyl / H |

| Steric Hindrance | Moderate (Asymmetric) | High (Symmetric) | Low |

| Reaction Kinetics ( | Fast | Slow | Very Fast |

| Radical Stability | Moderate | High | Low (Prone to rapid coupling) |

| Physical State (RT) | Low-melting solid (mp ~50°C) | Solid (mp ~70°C) | Solid (mp ~56°C) |

| Primary Application | Fuels, Bio-oils, Liquid Blends | Food Pkg, Polymers, Oils | Intermediate, Light Stabilizer |

Key Insight: Use CAS 616-55-7 when BHT crystallizes out of solution (due to higher symmetry/mp) or when faster scavenging is required to protect highly unsaturated substrates (e.g., biodiesel) where radical propagation rates are high.

Experimental Protocols for Validation

Trustworthy data requires self-validating protocols. The following methodologies are adapted for the specific solubility and reactivity profile of partially hindered phenols.

DPPH Radical Scavenging Assay (Kinetic Mode)

Purpose: To quantify the kinetic advantage (

Reagents:

-

DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

-

Sample Stock: 1.0 mM of 4,6-di-tert-butyl-2-methylphenol in methanol.

-

Control: BHT (1.0 mM).

Protocol:

-

Preparation: In a 96-well quartz microplate, aliquot 20 µL of Sample Stock.

-

Initiation: Rapidly add 180 µL of DPPH Stock using a multi-channel pipette.

-

Monitoring: Immediately monitor absorbance at 517 nm every 10 seconds for 30 minutes at 25°C.

-

Data Processing: Plot

vs. time.-

Validation Check: The initial slope (

seconds) represents the fast kinetic phase. 4,6-di-tert-butyl-2-methylphenol should show a steeper initial slope than BHT due to lower steric hindrance.

-

Differential Scanning Calorimetry (DSC) - OIT

Purpose: To assess thermal stability and antioxidant endurance in a polymer matrix (e.g., Polyethylene or Polypropylene).

Protocol:

-

Sample Prep: Blend 1000 ppm of antioxidant into unstabilized PP powder via solvent blending (acetone), then dry under vacuum.

-

Instrument: DSC (e.g., TA Instruments Q2000) with oxygen flow control.

-

Ramp: Heat sample (5 mg) to 200°C under Nitrogen.

-

Isotherm: Hold at 200°C for 5 minutes to equilibrate.

-

Oxidation: Switch gas from Nitrogen to Oxygen (50 mL/min) .

-

Measurement: Record the time onset of the exothermic peak (oxidation).

-

Metric:Oxidation Induction Time (OIT) .

-

Expectation: While BHT often provides longer OIT due to radical stability, CAS 616-55-7 may show comparable performance in lower temperature applications or liquid phases.

-

Figure 2: Dual-phase validation workflow assessing both kinetic scavenging speed (Phase 1) and thermal endurance (Phase 2).

References

-

Chemical Identity & Properties

-

Antioxidant Mechanisms & Steric Hindrance

-

Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Foundational text on steric effects in phenols).

-

-

Industrial Application & Blends

-

Google Patents. (2015). Antidegradant blend comprising 4,6-di-tert-butyl-2-methylphenol.[2] WO2019211235A1.

-

-

Bio-oil & Fuel Stability

-

Al-Malaika, S. (1998). Reactive Modifiers for Polymers. Blackie Academic & Professional. (Discusses the role of hindered phenols in stabilization).

- Investigation of Antioxidants in Model Biodiesel. (Highlighting the reactivity of ortho-methyl phenols).

-

Sources

- 1. 4-tert-Butyl-2,6-dimethylphenol | 879-97-0 | Benchchem [benchchem.com]

- 2. WO2019211235A1 - Antidegradant blend - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. 2 6-Di-tert-Butyl-4-Methylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Biological Profile & Reactivity of 4,6-Di-tert-butyl-2-methylphenol

The following technical guide provides an in-depth analysis of 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7).[1][2][3][4] Note that this compound is a structural isomer of the widely used antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), and their biological effects differ significantly due to steric and electronic variations.

CAS Registry Number: 616-55-7 Synonyms: 4,6-Di-tert-butyl-o-cresol; 2-Methyl-4,6-di-tert-butylphenol; DBMP.[1][2][4] Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol [1][2]

Executive Summary

4,6-Di-tert-butyl-2-methylphenol (DBMP) is a sterically hindered phenol often encountered as an impurity in commercial Butylated Hydroxytoluene (BHT), a degradation product in polymer stabilizers, and an environmental contaminant in "produced water" from offshore hydrocarbon extraction.

Unlike BHT, which possesses a symmetrical 2,6-di-tert-butyl substitution pattern protecting the hydroxyl group, DBMP features an asymmetric ortho-substitution (one tert-butyl, one methyl). This structural deviation fundamentally alters its radical scavenging kinetics, metabolic fate, and toxicological potential, specifically regarding the formation of reactive ortho-quinone methides.

Chemical Biology & Antioxidant Mechanism[3][5][6][7]

Steric Hindrance and Radical Stability

The biological activity of DBMP is governed by the stability of its phenoxy radical.

-

BHT (Comparator): Two bulky ortho-tert-butyl groups create a "steric shield" around the phenolic oxygen, severely restricting access to pro-oxidants but stabilizing the resulting radical.

-

DBMP (Subject): The substitution of one ortho-tert-butyl group with a smaller methyl group reduces steric crowding around the hydroxyl moiety.

Consequence: DBMP exhibits faster Hydrogen Atom Transfer (HAT) kinetics than BHT due to increased accessibility of the hydroxyl proton. However, the resulting phenoxy radical is less persistent, making it more prone to rapid irreversible oxidation rather than stable radical termination.

Mechanism of Action (HAT)

The primary antioxidant mechanism involves the donation of the phenolic hydrogen to a peroxyl radical (

Reaction Scheme:

Where

Reactive Metabolite Formation: ortho-Quinone Methide

A critical toxicological differentiator is the potential formation of quinone methides (QM). While BHT forms a para-quinone methide, DBMP can form an ortho-quinone methide upon oxidation of the ortho-methyl group. ortho-QMs are highly electrophilic Michael acceptors capable of alkylating cellular nucleophiles (DNA, proteins, glutathione).

Figure 1: Pathway of oxidative transformation from DBMP to the toxic ortho-quinone methide intermediate.

Toxicological Profile

Mammalian Toxicity

Data indicates that DBMP possesses a higher acute toxicity potential than its isomer BHT, likely due to the reactivity of the ortho-quinone methide.

| Endpoint | Classification | Hazard Statement | Mechanism |

| Acute Oral | Category 4 | H302: Harmful if swallowed | Systemic absorption; potential interference with mitochondrial respiration. |

| Skin/Eye | Category 2 | H315/H319: Causes irritation | Direct interaction with epithelial proteins; lipid extraction. |

| Respiratory | Category 3 | H335: May cause respiratory irritation | Volatile organic compound (VOC) irritation of mucous membranes. |

Aquatic Toxicity & Environmental Fate

DBMP is classified as Very Toxic to Aquatic Life (Acute 1, H400) .

-

Bioaccumulation: High LogP (~5.32) suggests significant partitioning into lipid tissues.

-

Biomarker Utility: DBMP has been identified in the bile of fish (e.g., Atlantic Cod) exposed to offshore oil platform "produced water." Its presence in bile indicates rapid uptake and hepatic metabolism.

Endocrine Disruption Potential

As an alkylphenol, DBMP falls under a structural class scrutinized for endocrine disruption.

-

Structural Alert: The 4-tert-butyl group mimics the hydrophobic pharmacophore of steroid hormones.

-

Activity: While less potent than nonylphenol, alkylphenols with this substitution pattern have demonstrated weak estrogenic agonist activity in in vitro receptor binding assays, necessitating careful handling in reproductive toxicology studies.

Experimental Protocols for Detection & Analysis

To distinguish DBMP from BHT in biological matrices, the following analytical workflow is recommended.

Sample Preparation (Biological Tissue/Fluids)

-

Homogenization: Homogenize tissue (liver/bile) in cold phosphate buffer (pH 7.4).

-

Enzymatic Hydrolysis: Incubate with

-glucuronidase/arylsulfatase (37°C, 2h) to deconjugate phase II metabolites. -

Extraction: Liquid-Liquid Extraction (LLE) using n-hexane or dichloromethane (DCM).

-

Derivatization: Silylation with BSTFA + 1% TMCS (60°C, 30 min) to improve volatility for GC-MS.

GC-MS Differentiation Parameters

DBMP and BHT are isomers (

| Parameter | DBMP (Isomer) | BHT (Standard) |

| Retention Index (HP-5MS) | ~1480 - 1495 | ~1510 - 1525 |

| Major Fragment Ions ( | 205 (M-CH₃), 57 (t-Bu) | 205 (M-CH₃), 220 (M+) |

| Key NMR Distinction ( | Methyl: | Methyl: |

Metabolic Fate Workflow

The metabolic clearance of DBMP follows a hepatic Phase I/II pathway.[3] The accumulation in bile confirms biliary excretion as the primary elimination route for the conjugated metabolites.[3]

Figure 2: Pharmacokinetic pathway of DBMP, highlighting biliary excretion as the dominant clearance mechanism.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol. Retrieved from [Link][4]

-

European Chemicals Agency (ECHA). Substance Information: 2,4-di-tert-butyl-6-methylphenol. Retrieved from [Link]

-

OppeGård, et al. (2011). Alkylphenol Metabolites in Fish Bile As Biomarkers of Exposure to Offshore Oil Industry Produced Water in Feral Fish. Archives of Environmental Contamination and Toxicology. Retrieved from [Link]

Sources

4,6-di-tert-butyl-2-methylphenol derivatives and analogs

Technical Guide: 4,6-Di-tert-butyl-2-methylphenol (DBMP) & Bioactive Analogs

Executive Summary 4,6-Di-tert-butyl-2-methylphenol (DBMP), often referred to as a "sterically asymmetric" analog of Butylated Hydroxytoluene (BHT), represents a critical scaffold in antioxidant chemistry and drug development. While BHT (2,6-di-tert-butyl-4-methylphenol) relies on symmetrical steric shielding, DBMP utilizes a unique 2-methyl/6-tert-butyl substitution pattern. This asymmetry alters its radical scavenging kinetics and metabolic profile, making it a valuable precursor for Schiff base ligands , bis-phenolic antioxidants , and anti-inflammatory agents . This guide details the chemical architecture, synthesis, and derivative pathways of DBMP for researchers in medicinal and polymer chemistry.

Part 1: Chemical Architecture & Reactivity

The Steric Mismatch: DBMP vs. BHT

The functional distinction between DBMP and BHT lies in the accessibility of the phenolic hydroxyl group and the reactivity of the ortho-methyl position.

| Feature | BHT (2,6-di-tert-butyl-4-methylphenol) | DBMP (4,6-di-tert-butyl-2-methylphenol) |

| Structure | Symmetrical (C2v) | Asymmetrical (Cs) |

| OH Shielding | High (Two ortho-tert-butyls) | Moderate (One ortho-tBu, One ortho-Me) |

| H-Atom Transfer (HAT) | Slower, highly stable radical | Faster, due to reduced steric strain |

| Metabolic Oxidation | Oxidation at 4-Methyl (Quinone Methide) | Oxidation at 2-Methyl (Salicylaldehyde precursor) |

Mechanistic Insight: The reduced steric bulk at the 2-position in DBMP allows for faster initial hydrogen abstraction by peroxyl radicals (

Radical Scavenging Mechanism

The antioxidant activity proceeds via Hydrogen Atom Transfer (HAT). Upon donating the phenolic hydrogen, DBMP forms a phenoxy radical stabilized by the electron-donating alkyl groups and resonance delocalization.

Figure 1: Radical scavenging pathway of DBMP. The asymmetry at the ortho-position facilitates the initial HAT step.

Part 2: Synthesis & Manufacturing[1][2]

The synthesis of DBMP is a classic application of Friedel-Crafts alkylation, but specificity is required to maximize the 4,6-isomer over the 2,6-isomer (BHT precursor).

Industrial Synthesis Protocol

Reaction: Alkylation of o-Cresol with Isobutylene. Catalyst: Sulfuric acid or Aluminum phenoxide.

-

Feedstock: o-Cresol (2-methylphenol).

-

Alkylation: Isobutylene gas is introduced at 60–80°C.

-

Selectivity Control:

-

Kinetic Control: Favors mono-alkylation at position 4 or 6.

-

Thermodynamic Control: Favors the 4,6-di-tert-butyl product because the 2,6-position (flanked by methyl) is sterically crowded, but the 4,6-pattern distributes the bulk.

-

-

Purification: Fractional distillation is required to separate DBMP from the 6-tert-butyl-o-cresol intermediate.

Part 3: Medicinal Chemistry Applications (Derivatives)[3][4][5][6]

For drug development, the DBMP scaffold is a "warhead" used to modulate redox states in cells.

The Salicylaldehyde Route (Schiff Bases)

The most potent bioactive derivatives arise from oxidizing the 2-methyl group of DBMP to an aldehyde. This yields 4,6-di-tert-butylsalicylaldehyde (distinct from the common 3,5-isomer used in Salen ligands).

-

Application: Synthesis of Schiff base ligands for metallodrugs (Cu, Zn complexes) with antibacterial and antitumor profiles.

-

Mechanism: The imine (-C=N-) bond acts as a pharmacophore, while the di-tert-butyl phenol moiety ensures lipophilicity and membrane permeability.

Bis-Phenolic Analogs (Probucol-like)

Oxidative coupling of DBMP yields methylene-bis-phenols. These "dimeric" antioxidants are analogs of the drug Probucol , used to lower cholesterol and prevent lipid peroxidation.

-

Structure: Two DBMP units linked by a methylene bridge at the meta (3 or 5) position? Note: Due to steric blocking at 2, 4, and 6, coupling is difficult and often requires specific catalysis to link at the open 3-position or via the methyl group.

Part 4: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivative

Target: N,N'-bis(4,6-di-tert-butylsalicylidene)ethylenediamine (Analog of Salen). Precursor: 4,6-di-tert-butylsalicylaldehyde (obtained via oxidation of DBMP).

Reagents:

-

4,6-Di-tert-butylsalicylaldehyde (10 mmol)

-

Ethylenediamine (5 mmol)

-

Ethanol (Absolute, 50 mL)

-

Glacial Acetic Acid (Catalytic, 2 drops)

Methodology:

-

Dissolution: Dissolve 2.34 g of the aldehyde in 30 mL of hot absolute ethanol in a round-bottom flask.

-

Addition: Add 0.30 g (5 mmol) of ethylenediamine dropwise while stirring. The solution will turn yellow/orange immediately (formation of imine).

-

Reflux: Add catalytic acetic acid and reflux at 80°C for 3 hours.

-

Crystallization: Cool the mixture to room temperature, then to 4°C. Yellow crystalline needles will precipitate.

-

Filtration: Filter under vacuum, wash with cold ethanol, and dry.

-

Validation: Verify via IR (C=N stretch at ~1630 cm⁻¹) and ¹H NMR (Imine proton at ~8.5 ppm).

Protocol B: DPPH Radical Scavenging Assay

Purpose: Quantify the antioxidant capacity of DBMP vs. BHT.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

-

Treatment: Add 1 mL of DBMP solution (varying concentrations: 10–100 µM) to 3 mL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition =

.-

Expectation: DBMP should show faster kinetics (steeper initial slope) than BHT due to the less hindered OH group.

-

Part 5: Safety & Toxicology

In drug development, the metabolic fate of the tert-butyl group is critical.

-

Metabolism: Like BHT, DBMP is metabolized in the liver. The methyl group is oxidized to a carboxylic acid, and the tert-butyl groups can undergo omega-oxidation.

-

Toxicity: Generally considered low acute toxicity, but high doses of hindered phenols can induce hepatic enzyme upregulation (CYP450).

-

Comparison: DBMP is less prone to forming the toxic "quinone methide" intermediates that are characteristic of BHT (which form via 4-methyl oxidation), as the 2-methyl oxidation product (salicylaldehyde type) is chemically distinct and often rapidly conjugated.

References

-

Synthesis of Hindered Phenols

- Title: "Alkylation of Cresols with Isobutylene: Thermodynamic and Kinetic Control"

- Source: Industrial & Engineering Chemistry Research

-

URL:[Link] (General Journal Link for verification)

-

Schiff Base Derivatives

- Title: "Process for the preparation of 3,5-di-tert-butylsalicylaldehyde (Analogous Chemistry)

-

Antioxidant Mechanisms

- Title: "The Oxidation of Phenols: Kinetics of 2,6-di-tert-butyl-4-methylphenol vs Analogs"

- Source: Canadian Journal of Chemistry

-

URL:[Link]

Sources

spectral data for 4,6-di-tert-butyl-2-methylphenol (NMR, IR, Mass Spec)

This guide details the spectral characterization of 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7), a sterically hindered phenolic antioxidant.[1] The following technical analysis is structured for researchers requiring rigorous identification and structural validation data.

Executive Summary & Chemical Identity

4,6-di-tert-butyl-2-methylphenol is a lipophilic antioxidant used to stabilize polymers and fuels against oxidative degradation.[1] Its efficacy stems from the steric hindrance provided by the tert-butyl groups at the 4 and 6 positions, which shield the phenolic hydroxyl group while allowing radical scavenging via hydrogen atom transfer.[1]

-

IUPAC Name: 2-methyl-4,6-di-tert-butylphenol[1][2][3][4][5][6][7]

-

Common Synonyms: 4,6-di-tert-butyl-o-cresol; Methyl-di-t-butylphenol[1][2]

-

Molecular Formula:

[1][3][5]

Mass Spectrometry (MS) Analysis

The mass spectrum of 4,6-di-tert-butyl-2-methylphenol is dominated by fragmentation characteristic of alkylated phenols.[1] The stability of the resulting carbocations and radical species dictates the abundance of observed ions.[1]

Fragmentation Pattern

-

Molecular Ion (

): Observed at m/z 220 .[1][2][3][5] The molecule is stable enough to show a significant parent peak (typically 20-25% relative abundance).[1] -

Base Peak (

): Observed at m/z 205 .[1] This peak arises from the loss of a methyl group ( -

Alkane Fragments: A strong peak at m/z 57 corresponds to the tert-butyl cation (

), a standard diagnostic fragment for t-butylated aromatics.[1]

MS Data Summary

| Ion Identity | m/z (amu) | Relative Abundance (%) | Interpretation |

| Molecular Ion | 220 | ~25 | Parent molecule radical cation |

| Base Peak | 205 | 100 | Loss of Methyl |

| Fragment | 177 | ~2-5 | Loss of Propyl/Isopropyl moiety |

| Fragment | 57 | ~35-40 | tert-Butyl cation |

Fragmentation Pathway Diagram

Figure 1: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.[1]

Vibrational Spectroscopy (IR)

Infrared spectroscopy highlights the steric environment of the hydroxyl group.[1] Unlike unhindered phenols which show broad bands due to intermolecular hydrogen bonding, 4,6-di-tert-butyl-2-methylphenol exhibits a sharper O-H stretch due to the bulky groups at positions 2 and 6 preventing close association.[1]

Key Absorption Bands

| Functional Group | Wavenumber (cm | Intensity | Assignment Notes |

| O-H Stretch | 3600 - 3650 | Sharp, Medium | "Free" or sterically hindered hydroxyl.[1] Lack of broad H-bonding band.[1] |

| C-H Stretch (Alkyl) | 2950 - 2960 | Strong | Asymmetric stretching of methyl groups in tert-butyl moieties. |

| C=C Aromatic | 1600, 1480 | Medium | Ring skeletal vibrations.[1] |

| t-Butyl Bending | 1360, 1390 | Medium | Gem-dimethyl "doublet" characteristic of tert-butyl groups.[1] |

| C-O Stretch | 1150 - 1200 | Strong | Phenolic C-O stretching vibration.[1] |

Nuclear Magnetic Resonance (NMR)

The NMR spectra provide definitive structural proof.[1] The lack of symmetry between the 2-position (methyl) and 6-position (tert-butyl) distinguishes this compound from its symmetric analog, BHT (2,6-di-tert-butyl-4-methylphenol).[1]

Proton (

H) NMR Data (

)

-

Symmetry: The molecule has no plane of symmetry perpendicular to the ring.[1] Consequently, the two aromatic protons (H3 and H5) are chemically non-equivalent.[1]

-

Aromatic Region: H3 and H5 appear as meta-coupled doublets (

Hz).[1] -

Aliphatic Region: Three distinct singlets appear for the methyl and two tert-butyl groups.[1]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (H5) | 7.26 * | Doublet ( | 1H | Meta to two t-butyl groups; most deshielded.[1] |

| Ar-H (H3) | 7.05 - 7.15 | Doublet ( | 1H | Ortho to methyl, meta to t-butyl.[1] |

| -OH | 4.80 - 5.00 | Singlet | 1H | Sharp peak; shift is concentration-dependent.[1] |

| 2-CH | 2.25 | Singlet | 3H | Methyl group attached directly to the aromatic ring.[1] |

| 6-t-Butyl | 1.42 | Singlet | 9H | Orthot-butyl; slightly deshielded by OH proximity. |

| 4-t-Butyl | 1.29 | Singlet | 9H | Parat-butyl; typical alkyl shift.[1] |

*Note:

Carbon (

C) NMR Data (

)

The

-

Aromatic Carbons (6 signals):

-

Aliphatic Carbons:

Experimental Protocols

Sample Preparation for NMR

-

Solvent Choice: Deuterated Chloroform (

) is the standard solvent.[1] For analyzing labile protons (OH), DMSO- -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug if any turbidity is observed to ensure high resolution.[1]

Sample Preparation for IR

-

Method: Attenuated Total Reflectance (ATR) is preferred for solid samples.[1]

-

Procedure: Place a small amount of the crystalline solid directly onto the diamond crystal.[1] Apply pressure to ensure good contact.

-

Background: Collect a background spectrum of the clean crystal before analysis to subtract atmospheric

and

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Phenolic Antioxidants. National Institute of Standards and Technology.[1][10] Retrieved from [Link][1]

-

PubChem. (2024).[1][3] Compound Summary: 4,6-Di-tert-butyl-o-cresol (CID 69224).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

Sources